6-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
The compound 6-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic molecule featuring a triazolopyrimidinone core fused with a 1,2,4-oxadiazole ring. Key structural attributes include:
- Triazolopyrimidinone backbone: Provides a rigid, planar structure conducive to molecular interactions.
- 4-Ethoxyphenyl group: Positioned at N3, the ethoxy moiety contributes to electronic modulation and solubility .
This compound is part of a broader class of nitrogen-rich heterocycles investigated for antimicrobial, anticancer, and anti-inflammatory applications due to their structural similarity to pharmacologically active scaffolds .
Properties
IUPAC Name |
6-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN7O3/c1-2-31-14-9-7-13(8-10-14)29-20-18(25-27-29)21(30)28(12-23-20)11-17-24-19(26-32-17)15-5-3-4-6-16(15)22/h3-10,12H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOJUTAAMWDQDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=CC=C5Cl)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS Number: 1040676-82-1) is a complex chemical structure that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by various studies and data tables.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 449.8 g/mol. The presence of oxadiazole and triazole rings in its structure is significant for its biological activities.
Antimicrobial Activity
Recent studies have indicated that oxadiazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to the target molecule have shown effectiveness against various bacterial strains. The following table summarizes the antimicrobial activity observed in related compounds:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5c | Bacillus cereus | 12 µg/mL |
| 5d | Staphylococcus aureus | 15 µg/mL |
| 5e | Escherichia coli | 20 µg/mL |
These findings suggest that the oxadiazole moiety contributes significantly to the antimicrobial efficacy through mechanisms that may involve disrupting bacterial cell walls or inhibiting essential metabolic pathways .
Anticancer Activity
The anticancer potential of the compound has also been explored in various studies. A notable investigation involved testing the compound against several cancer cell lines using the NCI-60 panel. The results indicated that certain derivatives exhibited significant cytotoxicity, particularly against liver cancer cells (HUH7), with IC50 values lower than those of established chemotherapeutic agents like 5-Fluorouracil (5-FU).
Case Study: Cytotoxicity Against HUH7 Cells
| Compound | IC50 (µM) | Comparison with 5-FU (IC50 = 25 µM) |
|---|---|---|
| 5d | 10.1 | More effective |
| 5c | 18.78 | More effective |
| 5e | 22.0 | Comparable |
These results highlight the potential of the compound as a lead for developing new anticancer therapies .
The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in DNA synthesis and repair. The oxadiazole and triazole structures are known to interact with thymidylate synthase (TS), an enzyme critical for DNA replication. In silico studies have suggested that these compounds may bind effectively to TS, leading to reduced cell proliferation in cancerous tissues .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest. For instance, a study demonstrated that derivatives of triazolopyrimidine compounds exhibit selective cytotoxicity against human cancer cells while sparing normal cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses significant antibacterial and antifungal properties. In vitro tests revealed effectiveness against pathogens such as Staphylococcus aureus and Candida albicans, suggesting its potential use in developing new antimicrobial agents .
Anti-inflammatory Effects
Another notable application is its anti-inflammatory potential. The compound has been studied for its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases. In animal models, it reduced markers of inflammation and improved symptoms associated with conditions like arthritis .
Pesticidal Activity
In agricultural research, the compound has been explored for its pesticidal properties. Its structural features suggest potential as a novel pesticide that can target specific pests without harming beneficial organisms. Field trials have shown effectiveness against common agricultural pests while maintaining environmental safety .
Plant Growth Regulation
Additionally, studies have indicated that this compound may act as a plant growth regulator. It can enhance growth parameters in certain crops by promoting root development and nutrient uptake. This application is particularly relevant in sustainable agriculture practices aimed at increasing yield without excessive chemical inputs .
Synthesis of Functional Materials
The unique chemical structure of this compound allows for its use in synthesizing functional materials. Research has focused on its incorporation into polymers and nanomaterials to enhance properties such as thermal stability and mechanical strength. These materials find applications in various industries including electronics and packaging .
Photophysical Properties
Furthermore, the photophysical properties of the compound have been investigated for applications in optoelectronic devices. Its ability to absorb and emit light makes it a candidate for use in organic light-emitting diodes (OLEDs) and solar cells. Studies are ongoing to optimize its performance in these applications .
Summary Table of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cells |
| Antimicrobial agents | Effective against S. aureus and C. albicans | |
| Anti-inflammatory treatments | Reduces inflammation markers | |
| Agricultural Research | Pesticides | Targets agricultural pests safely |
| Plant growth regulators | Enhances crop yield | |
| Material Science | Functional materials | Improves thermal stability |
| Optoelectronic devices | Potential use in OLEDs and solar cells |
Comparison with Similar Compounds
Comparison with Structural Analogs
Triazolopyrimidinone Derivatives with Varied Substituents
The table below compares the target compound with structurally related triazolopyrimidinones differing in substituent groups:
<sup>a</sup> LogP values estimated via SwissADME .
<sup>b</sup> Molecular formula: C22H18ClN7O3.
<sup>c</sup> Predicted using QikProp.
Key Observations:
Functional Analogs with Modified Heterocyclic Cores
Compounds with alternative fused heterocycles but similar substituent patterns:
Key Observations:
- Core Flexibility : Replacement of the triazolo ring with a thiazolo group (as in ) retains antimicrobial activity but alters metabolic stability .
- Bioactivity Trends : Chlorophenyl and ethoxyphenyl substituents are recurrent in antimicrobial agents, suggesting their critical role in target engagement .
Research Findings and Implications
Physicochemical Properties
- Lipophilicity : The target compound’s LogP (3.8) is intermediate, favoring both solubility and membrane penetration compared to more lipophilic analogs (e.g., 4.2 for 2-methylbenzyl derivatives) .
- Synthetic Accessibility: Analog synthesis typically involves cyclocondensation of aminopyrimidines with oxadiazole precursors under microwave or conventional heating (e.g., DMF/acetic acid conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
